molecular formula C13H17NO2 B2449984 N-(1-Phenoxybutan-2-yl)prop-2-enamide CAS No. 2305297-47-4

N-(1-Phenoxybutan-2-yl)prop-2-enamide

Cat. No.: B2449984
CAS No.: 2305297-47-4
M. Wt: 219.284
InChI Key: LGSDKKFCKJVBLK-UHFFFAOYSA-N
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Description

N-(1-Phenoxybutan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a phenoxy group attached to a butan-2-yl chain, which is further connected to a prop-2-enamide moiety.

Preparation Methods

The synthesis of N-(1-Phenoxybutan-2-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the coupling of phenoxybutan-2-amine with prop-2-enoyl chloride under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

N-(1-Phenoxybutan-2-yl)prop-2-enamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(1-Phenoxybutan-2-yl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Phenoxybutan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the prop-2-enamide moiety can participate in nucleophilic attacks. These interactions facilitate the compound’s incorporation into larger molecular frameworks, influencing various biochemical pathways .

Comparison with Similar Compounds

N-(1-Phenoxybutan-2-yl)prop-2-enamide can be compared with other enamides such as N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide and N-(1-Phenylbutan-2-yl)prop-2-enamide. While these compounds share structural similarities, this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(1-phenoxybutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-11(14-13(15)4-2)10-16-12-8-6-5-7-9-12/h4-9,11H,2-3,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSDKKFCKJVBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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